

Application Notes and Protocols: N-Methylbutyramide

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Compound of Interest

Compound Name: N-Methylbutyramide

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For Researchers, Scientists, and Drug Development Professionals

These notes provide comprehensive guidance on the safe handling, storage, and use of **N-Methylbutyramide** in a laboratory setting. Adherence to these protocols is crucial for ensuring personnel safety and maintaining the integrity of the chemical.

Introduction

N-Methylbutyramide (also known as N-methylbutanamide) is a secondary amide with the chemical formula $C_5H_{11}NO$.^{[1][2]} It consists of a butyl group attached to a carbonyl, which is in turn bonded to a methylated nitrogen atom.^[1] This structure allows it to participate in hydrogen bonding, influencing its physical and chemical properties such as its relatively high boiling point and solubility in polar solvents.^[1] In research and development, **N-Methylbutyramide** is utilized as a solvent, a synthetic intermediate, and as a model compound for studying the characteristics of amide bonds, which are fundamental to peptide and protein chemistry.^[1] Its structural motif is also found in various bioactive compounds, making it relevant in pharmaceutical research.^[1]

Physical and Chemical Properties

Proper handling and experimental design require a thorough understanding of **N-Methylbutyramide**'s properties. The following table summarizes key quantitative data.

Property	Value
Molecular Formula	C ₅ H ₁₁ NO
Molecular Weight	101.15 g/mol
CAS Number	17794-44-4
Appearance	Colorless to pale yellow liquid
Boiling Point	210.8°C at 760 mmHg
Flash Point	108.3°C
Density	0.864 g/cm ³
Vapor Pressure	0.189 mmHg at 25°C
Solubility	Soluble in polar solvents like water and alcohols
Hydrogen Bond Donor Count	1
Hydrogen Bond Acceptor Count	1

(Data sourced from[\[1\]](#)[\[2\]](#)[\[3\]](#))

Handling and Storage Protocols

3.1. Personal Protective Equipment (PPE)

When handling **N-Methylbutyramide**, the following PPE is mandatory to minimize exposure and ensure safety:

- **Eye Protection:** Wear tightly fitting safety goggles or a face shield. Standard EN 166 (EU) or OSHA 29 CFR 1910.133 compliant eyewear is recommended.
- **Hand Protection:** Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Inspect gloves for any signs of degradation before use and use proper glove removal technique to avoid skin contact.
- **Skin and Body Protection:** A flame-resistant lab coat, full-length pants, and closed-toe shoes are required to prevent skin exposure.

- Respiratory Protection: Use in a well-ventilated area. If working with heated material or if there is a risk of generating aerosols, a NIOSH-approved respirator may be necessary.

3.2. Safe Handling Procedures

- Work in a certified chemical fume hood to minimize inhalation exposure.
- Avoid contact with skin, eyes, and clothing.
- Do not eat, drink, or smoke in the laboratory.
- Wash hands thoroughly after handling the chemical.
- Keep the container tightly closed when not in use.
- Ground and bond containers when transferring material to prevent static discharge.
- Avoid sources of ignition, as the material is combustible.

3.3. Storage

- Store in a cool, dry, and well-ventilated area.
- Keep containers tightly closed to prevent contamination and reaction with moisture.
- Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
- Ensure that the storage area is clearly labeled and that access is restricted to authorized personnel.

3.4. First Aid Measures

- In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
- In case of skin contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

- If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
- If ingested: Do not induce vomiting. Rinse mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

3.5. Spill and Waste Disposal

- Minor Spills: For small spills, absorb the chemical with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, labeled container for chemical waste.
- Major Spills: In the event of a large spill, evacuate the area and contact the institution's environmental health and safety department.
- Waste Disposal: Dispose of **N-Methylbutyramide** and any contaminated materials in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

Experimental Protocols

4.1. Application: Use as a Synthetic Intermediate

N-Methylbutyramide can be synthesized in a multi-step process, which serves as a good example of its handling in a research setting. The following is a representative protocol for its synthesis from 1-bromopropane.^[1]

Objective: To synthesize **N-Methylbutyramide**.

Materials:

- 1-bromopropane
- Sodium cyanide
- Ethanol
- Dilute hydrochloric acid
- Thionyl chloride

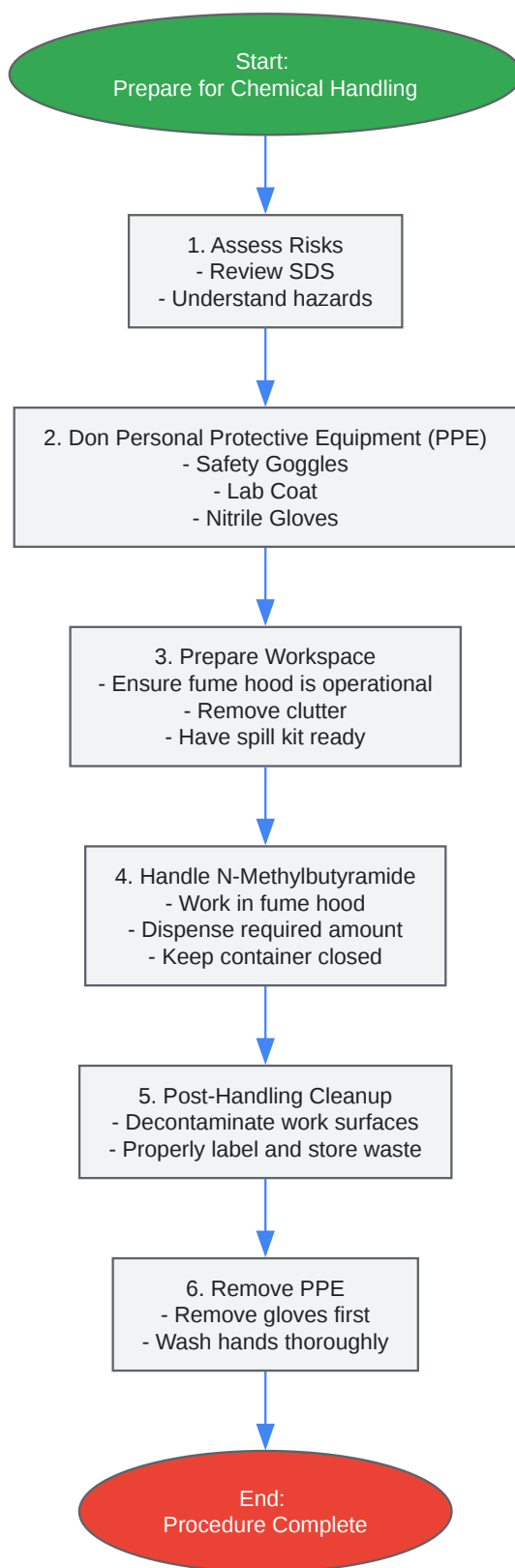
- Methylamine
- Appropriate solvents for extraction and purification (e.g., diethyl ether, saturated sodium bicarbonate solution, brine)
- Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

- Step 1: Synthesis of Butanenitrile
 - In a fume hood, dissolve sodium cyanide in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
 - Slowly add 1-bromopropane to the solution.
 - Heat the mixture to reflux and maintain for the appropriate reaction time, monitoring the reaction progress by a suitable method (e.g., TLC or GC).
 - After completion, cool the mixture, filter to remove the sodium bromide precipitate, and remove the ethanol under reduced pressure to obtain crude butanenitrile.
- Step 2: Hydrolysis to Butanoic Acid
 - Add dilute hydrochloric acid to the crude butanenitrile.
 - Heat the mixture to reflux until the hydrolysis is complete.
 - Cool the reaction mixture and extract the butanoic acid with a suitable organic solvent.
 - Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
- Step 3: Formation of Butanoyl Chloride
 - In a clean, dry flask under an inert atmosphere, add the butanoic acid.
 - Carefully add thionyl chloride dropwise while stirring.

- Gently heat the mixture to reflux to drive the reaction to completion, ensuring proper ventilation to handle the SO₂ and HCl byproducts.
- Distill the crude product to obtain pure butanoyl chloride.
- Step 4: Amidation to **N-Methylbutyramide**
 - Dissolve the butanoyl chloride in an appropriate anhydrous solvent in a flask cooled in an ice bath.
 - Slowly add a solution of methylamine while stirring vigorously.
 - Allow the reaction to warm to room temperature and stir until completion.
 - Quench the reaction with water and separate the organic layer.
 - Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude **N-Methylbutyramide**.
 - Purify the product by distillation or chromatography as needed.

Visualizations



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Caption: Workflow for the safe handling of **N-Methylbutyramide**.

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References

- 1. N-Methylbutyramide (17794-44-4) for sale [vulcanchem.com]
- 2. N-Methylbutanamide | C₅H₁₁NO | CID 28774 - PubChem [pubchem.ncbi.nlm.nih.gov]
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